
Diamino lipid DAL4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diamino lipid DAL4 is a novel compound used in the preparation of lipid nanoparticles. These nanoparticles are encapsulated with messenger RNAs encoding cytokines such as interleukin-12, interleukin-27, and granulocyte-macrophage colony-stimulating factor. This compound is primarily used to deliver messenger RNA to tumor cells, exerting anti-tumor activity .
Preparation Methods
Diamino lipid DAL4 is synthesized through a series of chemical reactions involving the incorporation of diamino groups with various head groups. The synthetic route typically involves the preparation of ionizable lipid materials containing diamino groups . The industrial production methods for this compound involve the large-scale synthesis of these lipid materials, followed by their encapsulation with messenger RNAs to form lipid nanoparticles .
Chemical Reactions Analysis
Diamino lipid DAL4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Diamino lipid DAL4 has several scientific research applications, including:
Chemistry: It is used in the preparation of lipid nanoparticles for various chemical applications.
Biology: It is used to deliver messenger RNAs to tumor cells, facilitating the study of gene expression and regulation.
Medicine: It is used in cancer immunotherapy to deliver cytokine-encoding messenger RNAs to tumor cells, enhancing the anti-tumor immune response.
Industry: It is used in the development of novel drug delivery systems and therapeutic agents
Mechanism of Action
Diamino lipid DAL4 exerts its effects by delivering messenger RNAs to tumor cells. The lipid nanoparticles encapsulating the messenger RNAs are taken up by the tumor cells, where the messenger RNAs are translated into cytokines. These cytokines stimulate the immune system to attack the tumor cells. The molecular targets and pathways involved include the activation of immune effector cells, such as natural killer cells and CD8+ T cells, which produce interferon-gamma and tumor necrosis factor-alpha .
Comparison with Similar Compounds
Diamino lipid DAL4 is unique in its ability to effectively deliver messenger RNAs to tumor cells and stimulate a robust anti-tumor immune response. Similar compounds include other lipid nanoparticles encapsulating different cytokine-encoding messenger RNAs, such as those encoding interleukin-27 and granulocyte-macrophage colony-stimulating factor. this compound has shown superior efficacy in inhibiting tumor growth compared to these other compounds .
Properties
Molecular Formula |
C52H99BFN3O3 |
|---|---|
Molecular Weight |
844.2 g/mol |
IUPAC Name |
[2-[[6-[3-(didodecylamino)propyl-dodecylamino]hexanoylamino]methyl]-5-fluorophenyl]boronic acid |
InChI |
InChI=1S/C52H99BFN3O3/c1-4-7-10-13-16-19-22-25-28-33-41-56(42-34-29-26-23-20-17-14-11-8-5-2)45-37-46-57(43-35-30-27-24-21-18-15-12-9-6-3)44-36-31-32-38-52(58)55-48-49-39-40-50(54)47-51(49)53(59)60/h39-40,47,59-60H,4-38,41-46,48H2,1-3H3,(H,55,58) |
InChI Key |
QFBSJAJPMWFIDN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CNC(=O)CCCCCN(CCCCCCCCCCCC)CCCN(CCCCCCCCCCCC)CCCCCCCCCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


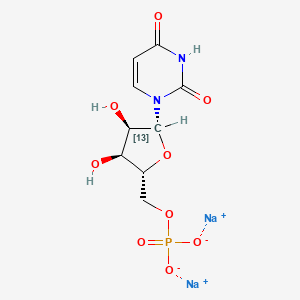
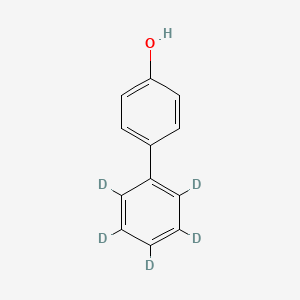
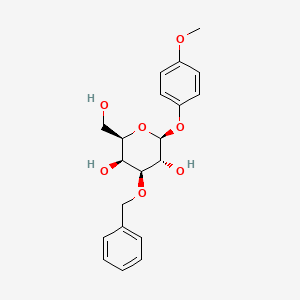
![2-amino-9-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398761.png)
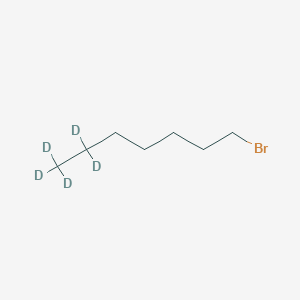

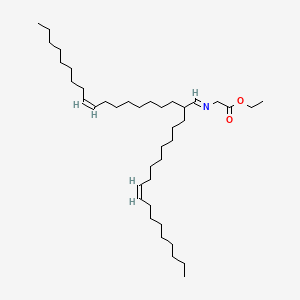
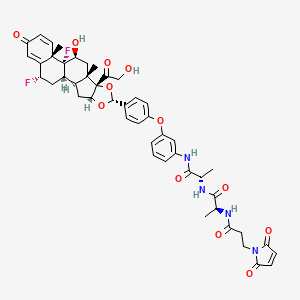

pyrimidine-2,4-dione](/img/structure/B12398814.png)


![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)

